

Application Notes: Semi-Quantitative Uric Acid Assay using o-Dianisidine Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3'-Dimethoxybenzidine dihydrochloride

Cat. No.: B051592

[Get Quote](#)

Introduction

Uric acid is the final product of purine metabolism in humans.^{[1][2][3]} Elevated levels of uric acid in serum, a condition known as hyperuricemia, are associated with several pathological conditions, most notably gout.^{[1][2]} Therefore, the determination of uric acid concentration in biological samples is of significant diagnostic importance. This application note describes a semi-quantitative colorimetric assay for the determination of uric acid concentration based on the enzymatic oxidation of uric acid and the subsequent peroxidase-catalyzed oxidation of o-Dianisidine dihydrochloride.

The assay relies on the specific action of the enzyme uricase, which catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide (H₂O₂).^{[1][4]} The generated hydrogen peroxide, in the presence of horseradish peroxidase (HRP), oxidizes o-Dianisidine to a colored product.^[5] The intensity of the color produced is proportional to the amount of uric acid present in the sample and can be used for semi-quantitative estimation of uric acid concentration by visual comparison to a set of standards.

Principle of the Assay

The assay is based on a two-step enzymatic reaction:

- Uricase Reaction: Uricase catalyzes the oxidation of uric acid to allantoin, with the concomitant production of hydrogen peroxide. Uric Acid + O₂ + 2H₂O --(Uricase)--> Allantoin

+ CO₂ + H₂O₂[1]

- Peroxidase Reaction: The hydrogen peroxide produced in the first step reacts with o-Dianisidine dihydrochloride in the presence of horseradish peroxidase (HRP) to yield a colored oxidation product. H₂O₂ + o-Dianisidine (reduced, colorless) --(Peroxidase)--> Oxidized o-Dianisidine (colored) + 2H₂O

The resulting brownish-orange color intensity is directly proportional to the uric acid concentration in the sample.

Experimental Protocols

Materials and Reagents

- o-Dianisidine dihydrochloride
- Uricase (from Candida sp. or other suitable source)
- Horseradish Peroxidase (HRP)
- Uric Acid
- Phosphate Buffer (e.g., 100 mM Sodium Phosphate Buffer, pH 7.2)
- Deionized water
- Biological samples (e.g., serum, plasma, urine)
- Microcentrifuge tubes or 96-well microplate
- Pipettes and tips
- Spectrophotometer (optional, for quantitative analysis)

Preparation of Reagents

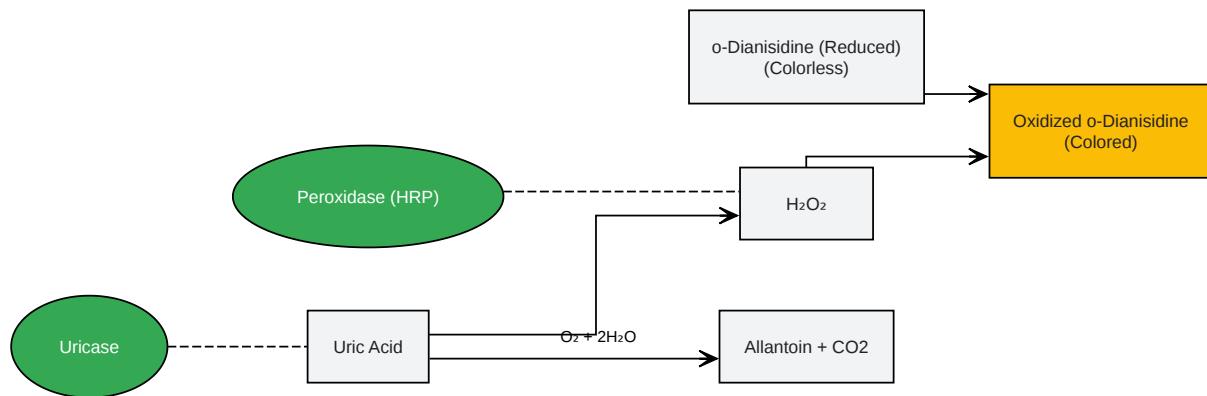
- Phosphate Buffer (100 mM, pH 7.2): Prepare a 100 mM sodium phosphate buffer and adjust the pH to 7.2.

- Uric Acid Standard Stock Solution (1 mM): Dissolve 16.81 mg of uric acid in 100 mL of phosphate buffer. Gentle warming may be required to dissolve the uric acid completely.
- Uric Acid Standards (0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM): Prepare a dilution series of uric acid standards from the 1 mM stock solution using the phosphate buffer.
- o-Dianisidine Dihydrochloride Solution (1 mg/mL): Dissolve 10 mg of o-Dianisidine dihydrochloride in 10 mL of deionized water. Caution: o-Dianisidine is a potential carcinogen and should be handled with appropriate safety precautions.
- Uricase Solution (1 U/mL): Prepare a 1 U/mL solution of uricase in cold phosphate buffer.
- Horseradish Peroxidase (HRP) Solution (1 mg/mL): Prepare a 1 mg/mL solution of HRP in cold phosphate buffer.
- Working Reagent: Prepare a fresh working reagent before use by mixing the o-Dianisidine dihydrochloride solution, uricase solution, and HRP solution. The optimal ratio should be determined empirically, but a starting point could be a 1:1:1 volume ratio.

Assay Protocol

- Sample Preparation: Centrifuge biological samples to remove any particulate matter. If necessary, dilute the samples with phosphate buffer to bring the uric acid concentration within the range of the standards.
- Assay Reaction:
 - Pipette 50 µL of each uric acid standard and sample into separate microcentrifuge tubes or wells of a microplate.
 - Add 150 µL of the freshly prepared Working Reagent to each tube/well.
 - Mix gently by pipetting or tapping the tube/plate.
- Incubation: Incubate the reaction mixture at room temperature (25°C) or 37°C for 15-30 minutes. Protect from light during incubation.

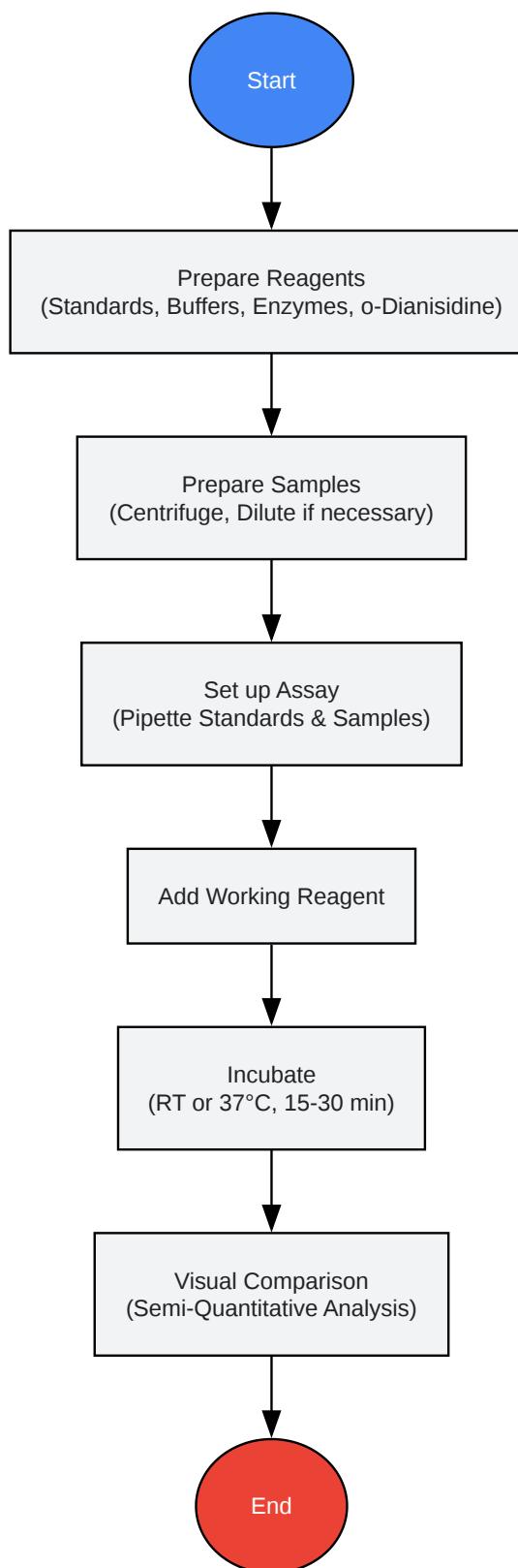
- **Semi-Quantitative Analysis:** After the incubation period, visually compare the color intensity of the unknown samples with the color intensity of the uric acid standards. Estimate the uric acid concentration in the samples based on the closest matching standard.


Data Presentation

For a semi-quantitative assay, the results are typically presented as a concentration range. A colorimetric chart can be created using the prepared standards for easier visual comparison.

Uric Acid Concentration (mM)	Expected Color
0.0 (Blank)	Colorless/Very Pale Yellow
0.1	Light Orange
0.2	Pale Orange
0.4	Orange
0.6	Brownish-Orange
0.8	Brown
1.0	Dark Brown

Visualizations


Biochemical Pathway of the Uric Acid Assay

[Click to download full resolution via product page](#)

Caption: Biochemical pathway of the enzymatic uric acid assay.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the semi-quantitative uric acid assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biolabo.fr [biolabo.fr]
- 2. ClinPGx [clinpgx.org]
- 3. Hyperuricemia-Related Diseases and Xanthine Oxidoreductase (XOR) Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolabo.fr [biolabo.fr]
- 5. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Semi-Quantitative Uric Acid Assay using o-Dianisidine Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051592#semi-quantitative-uric-acid-assay-using-o-dianisidine-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com